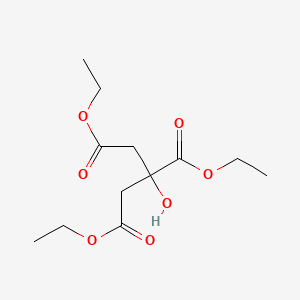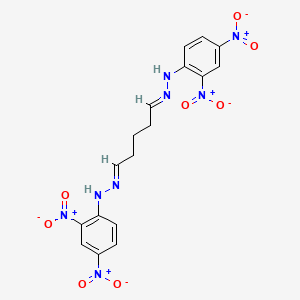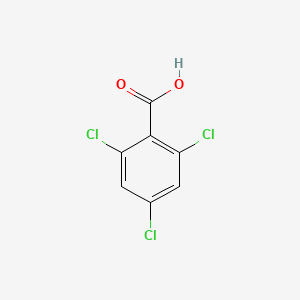
Lignin, alkali, reaction products with disodium sulfite and formaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lignin, alkali, reaction products with disodium sulfite and formaldehyde is a complex organic compound derived from lignin, a natural polymer found in the cell walls of plants. This compound is synthesized through the reaction of lignin with alkali, disodium sulfite, and formaldehyde. It is primarily used as a dispersing agent and adhesive in various industrial applications, including the production of particle board and paper products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lignin, alkali, reaction products with disodium sulfite and formaldehyde involves the following steps:
Alkali Treatment: Lignin is treated with an alkali, such as sodium hydroxide, to break down its complex structure and increase its solubility.
Reaction with Disodium Sulfite: The alkali-treated lignin is then reacted with disodium sulfite, which helps to sulfonate the lignin, making it more reactive and enhancing its dispersing properties.
Formaldehyde Addition: Finally, formaldehyde is added to the reaction mixture, which leads to the formation of a cross-linked network, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors where lignin is first treated with sodium hydroxide under controlled temperature and pressure conditions. The resulting solution is then mixed with disodium sulfite and formaldehyde, and the reaction is allowed to proceed until the desired product is formed. The final product is then purified and dried for use in various applications .
化学反应分析
Types of Reactions
Lignin, alkali, reaction products with disodium sulfite and formaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, which can be used in different applications.
Reduction: Reduction reactions can be used to modify the structure of the compound, enhancing its properties for specific uses.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to tailor its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including halogens and alkylating agents, are used to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions include sulfonated lignin derivatives, which have enhanced dispersing and adhesive properties, making them suitable for use in various industrial applications .
科学研究应用
Lignin, alkali, reaction products with disodium sulfite and formaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a dispersing agent in the synthesis of various chemical compounds and materials.
Biology: The compound is studied for its potential use in biocompatible materials and as a carrier for drug delivery systems.
Medicine: Research is ongoing to explore its potential as an antioxidant and antimicrobial agent in medical applications.
Industry: It is widely used in the production of particle board, paper products, and as an additive in various industrial processes to improve product quality and performance
作用机制
The mechanism by which lignin, alkali, reaction products with disodium sulfite and formaldehyde exerts its effects involves several molecular targets and pathways:
Dispersing Action: The sulfonated lignin derivatives interact with particles in suspension, preventing them from aggregating and settling, thus maintaining a stable dispersion.
Adhesive Properties: The cross-linked network formed by the reaction with formaldehyde provides strong adhesive properties, making it effective in binding materials together.
Antioxidant Activity: The compound’s structure allows it to scavenge free radicals, providing antioxidant benefits in various applications.
相似化合物的比较
Similar Compounds
Lignosulfonates: These are sulfonated lignin derivatives similar to lignin, alkali, reaction products with disodium sulfite and formaldehyde, used as dispersing agents and binders.
Kraft Lignin: Another type of lignin derivative obtained from the Kraft pulping process, used in various industrial applications.
Organosolv Lignin: Derived from the organosolv pulping process, this lignin has unique properties and is used in high-value applications.
Uniqueness
This compound is unique due to its enhanced dispersing and adhesive properties, which are a result of the specific reaction conditions and the presence of sulfonate and formaldehyde groups. This makes it particularly effective in applications where strong binding and stable dispersions are required .
属性
CAS 编号 |
105859-97-0 |
|---|---|
分子式 |
C10H15NO |
分子量 |
0 |
同义词 |
Lignin, alkali, reaction products with disodium sulfite and formaldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






